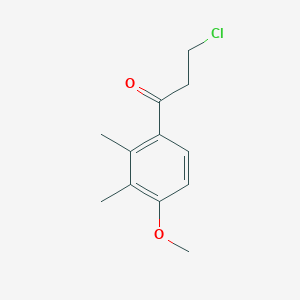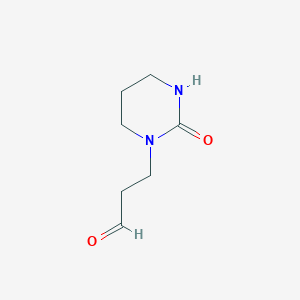
(6-chloro-5-methylpyrimidin-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(6-chloro-5-methylpyrimidin-4-yl)methanol is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-chloro-5-methylpyrimidin-4-yl)methanol typically involves the chlorination of 5-methyl-4-pyrimidinylmethanol. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
化学反応の分析
Types of Reactions
(6-chloro-5-methylpyrimidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom, yielding 5-methyl-4-pyrimidinylmethanol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-chloro-5-methyl-4-pyrimidinecarboxylic acid, while substitution with an amine could produce 6-amino-5-methyl-4-pyrimidinylmethanol .
科学的研究の応用
(6-chloro-5-methylpyrimidin-4-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is used in studies related to DNA and RNA synthesis due to its structural similarity to nucleotides.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (6-chloro-5-methylpyrimidin-4-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in nucleotide synthesis, thereby affecting DNA and RNA replication. The compound can also interact with cellular receptors, modulating various signaling pathways .
類似化合物との比較
Similar Compounds
5-Methyl-4-pyrimidinylmethanol: Lacks the chlorine atom, making it less reactive in substitution reactions.
6-Chloro-2-phenyl-4-pyrimidinylmethanol:
Uniqueness
(6-chloro-5-methylpyrimidin-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both a chlorine atom and a hydroxyl group allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development .
特性
分子式 |
C6H7ClN2O |
|---|---|
分子量 |
158.58 g/mol |
IUPAC名 |
(6-chloro-5-methylpyrimidin-4-yl)methanol |
InChI |
InChI=1S/C6H7ClN2O/c1-4-5(2-10)8-3-9-6(4)7/h3,10H,2H2,1H3 |
InChIキー |
AFIQUFWAPRVUFN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CN=C1Cl)CO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-4-(4-N-methyl-[1,4]diazepan-1-yl)-benzoic acid](/img/structure/B8547296.png)


![(RS)-2-[3-(3-methylphenyl)ureido]-4-(methylthio)butanoic acid](/img/structure/B8547316.png)


![2-[4-(2-Methyl-[1,3]dioxolan-2-yl)-butyl]-2H-[1,2,3]triazol-4-ylamine](/img/structure/B8547344.png)
![N-phenyl-6-(2H-triazol-4-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B8547360.png)

![2-[(2S)-1-Hydroxy-4-methylpentan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8547372.png)

![[2-(2-Trifluoromethyl-phenyl)-ethyl]-carbamic acid ethyl ester](/img/structure/B8547395.png)

